QUIN 2-AM
QUIN 2-AM
Quin-2 AM is a cell-permeant acetoxymethyl ester of the high-affinity fluorescent calcium indicator quin-2. As quin-2 AM enters cells, it is hydrolyzed by intracellular esterases to produce quin-2. Quin-2 binds calcium with a Kd value of 115 nM. It displays high selectivity for calcium, as it is not affected by sodium gradients, membrane potential, or intracellular pH. High affinity probes like quin-2 are ideal for monitoring low levels of calcium, as are found in resting cells. Loadings of up to 2 mM quin-2 are without serious toxic effects, so quin-2 may be used to buffer intracellular calcium transients. Excitation and emission maxima for quin-2 are 339 and 492 nm, respectively.
Brand Name:
Vulcanchem
CAS No.:
83104-85-2
VCID:
VC21226163
InChI:
InChI=1S/C38H43N3O18/c1-23-7-10-31(40(14-34(46)56-19-52-24(2)42)15-35(47)57-20-53-25(3)43)33(11-23)51-18-29-9-8-28-12-30(50-6)13-32(38(28)39-29)41(16-36(48)58-21-54-26(4)44)17-37(49)59-22-55-27(5)45/h7-13H,14-22H2,1-6H3
SMILES:
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Molecular Formula:
C38H43N3O18
Molecular Weight:
829.8 g/mol
QUIN 2-AM
CAS No.: 83104-85-2
Cat. No.: VC21226163
Molecular Formula: C38H43N3O18
Molecular Weight: 829.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Quin-2 AM is a cell-permeant acetoxymethyl ester of the high-affinity fluorescent calcium indicator quin-2. As quin-2 AM enters cells, it is hydrolyzed by intracellular esterases to produce quin-2. Quin-2 binds calcium with a Kd value of 115 nM. It displays high selectivity for calcium, as it is not affected by sodium gradients, membrane potential, or intracellular pH. High affinity probes like quin-2 are ideal for monitoring low levels of calcium, as are found in resting cells. Loadings of up to 2 mM quin-2 are without serious toxic effects, so quin-2 may be used to buffer intracellular calcium transients. Excitation and emission maxima for quin-2 are 339 and 492 nm, respectively. |
|---|---|
| CAS No. | 83104-85-2 |
| Molecular Formula | C38H43N3O18 |
| Molecular Weight | 829.8 g/mol |
| IUPAC Name | acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[[8-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-6-methoxyquinolin-2-yl]methoxy]-4-methylanilino]acetate |
| Standard InChI | InChI=1S/C38H43N3O18/c1-23-7-10-31(40(14-34(46)56-19-52-24(2)42)15-35(47)57-20-53-25(3)43)33(11-23)51-18-29-9-8-28-12-30(50-6)13-32(38(28)39-29)41(16-36(48)58-21-54-26(4)44)17-37(49)59-22-55-27(5)45/h7-13H,14-22H2,1-6H3 |
| Standard InChI Key | ANRZUBSJAOAXHS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
| Canonical SMILES | CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
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